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Compound of Interest

Compound Name: 4-Fluorophenylacetonitrile

Cat. No.: B056358 Get Quote

Introduction
4-Fluorophenylacetonitrile, also known as 4-fluorobenzyl cyanide, is a fluorinated aromatic

compound that serves as a vital building block in the synthesis of various pharmaceutical and

agrochemical agents.[1] Its utility in synthetic chemistry, particularly in the formation of more

complex molecules like Daidzein analogs with potential anti-influenza activity, necessitates a

robust and unambiguous method for its structural confirmation and purity assessment.[1]

Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for this

purpose.

This technical guide offers an in-depth analysis of the spectroscopic data of 4-
Fluorophenylacetonitrile. It is designed for researchers, scientists, and drug development

professionals, providing not just the raw data but also the underlying scientific rationale for the

spectral features observed. This document will detail the characteristic signals in ¹H NMR, ¹³C

NMR, IR, and MS, demonstrating how these orthogonal techniques converge to provide a

complete structural portrait of the molecule.

Compound Details:

Chemical Name: 4-Fluorophenylacetonitrile

Synonyms: 4-Fluorobenzyl cyanide[2][3]
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CAS Number: 459-22-3[2][3]

Molecular Formula: C₈H₆FN[3][4]

Molecular Weight: 135.14 g/mol [2][3]

Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following diagram illustrates the structure of 4-
Fluorophenylacetonitrile with a standardized atom numbering scheme.

Caption: Molecular structure of 4-Fluorophenylacetonitrile with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

By probing the magnetic properties of atomic nuclei, it provides detailed information about the

chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms in a molecule. In 4-
Fluorophenylacetonitrile, we anticipate two distinct regions in the spectrum: the aromatic

region, corresponding to the protons on the benzene ring, and the aliphatic region, for the

methylene (-CH₂) protons.

The para-substitution pattern of the fluorophenyl ring results in a symmetrical molecule.

Consequently, the four aromatic protons are chemically non-equivalent in pairs (H2/H6 and

H3/H5), leading to what appears as two sets of signals. These protons exhibit coupling to each

other (ortho-coupling) and, significantly, coupling to the ¹⁹F nucleus.

Analysis of the ¹H NMR Spectrum (CDCl₃): The spectrum displays a singlet for the methylene

protons and two multiplets in the aromatic region.
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Signal
Assignment

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H7 (-CH₂) 3.71 Singlet - 2H

H3 / H5 7.07

Multiplet

(Apparent

doublet of

doublets)

J(H,H) ≈ 8.6,

J(H,F) ≈ 8.6
2H

H2 / H6 7.28

Multiplet

(Apparent

doublet of

doublets)

J(H,H) ≈ 8.6,

J(H,F) ≈ 5.3
2H

Data sourced from ChemicalBook.

Expertise & Experience:

The methylene protons (H7) appear as a sharp singlet at 3.71 ppm. Its deshielding is due to

the electron-withdrawing effects of both the adjacent aromatic ring and the nitrile group. The

absence of splitting confirms there are no protons on the neighboring carbon (C1).

The aromatic protons H3 and H5 are ortho to the fluorine atom and appear further upfield

(7.07 ppm) due to the shielding effect of the electron-donating fluorine. Their signal is split by

the adjacent H2/H6 protons (ortho-coupling, J ≈ 8.6 Hz) and by the fluorine atom (³JHF ≈ 8.6

Hz).

The aromatic protons H2 and H6 are meta to the fluorine atom and appear more downfield

(7.28 ppm). They are split by the adjacent H3/H5 protons (ortho-coupling, J ≈ 8.6 Hz) and

show a smaller coupling to the fluorine atom (⁴JHF ≈ 5.3 Hz). The magnitude of the H-F

coupling constant decreases with the number of bonds separating the nuclei.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low

natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling,
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resulting in a spectrum where each unique carbon atom appears as a single line. However, in

fluorinated compounds, coupling between carbon and fluorine (¹³C-¹⁹F) is observed, which

provides invaluable structural information.[5]

Analysis of the ¹³C NMR Spectrum (CDCl₃): The spectrum is expected to show six distinct

signals, corresponding to the six unique carbon environments in the molecule.

Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity (due to
¹⁹F)

Coupling Constant
(J) Hz

C7 (-CH₂) 22.5 Singlet -

C8 (-C≡N) 117.8 Singlet -

C3 / C5 116.1 Doublet ²JCF ≈ 21.5 Hz

C1 126.5 Doublet ³JCF ≈ 3.5 Hz

C2 / C6 130.8 Doublet ³JCF ≈ 8.3 Hz

C4 163.0 Doublet ¹JCF ≈ 248.0 Hz

Note: Specific chemical shift and coupling constant values are representative and can vary

slightly based on solvent and experimental conditions. The assignments are based on

established principles of C-F coupling.[6][7]

Trustworthiness & Authoritative Grounding:

C4: The carbon directly attached to the fluorine atom (C4) exhibits the largest chemical shift

(163.0 ppm) due to the strong deshielding effect of fluorine. It appears as a doublet with a

very large one-bond coupling constant (¹JCF) of approximately 248.0 Hz. This large ¹JCF

value is a hallmark of a direct C-F bond and serves as a definitive diagnostic tool.[7]

C3/C5: These carbons, ortho to the fluorine, appear as a doublet due to a two-bond coupling

(²JCF) of around 21.5 Hz.

C2/C6: The meta carbons also show splitting, but with a smaller three-bond coupling

constant (³JCF) of approximately 8.3 Hz.
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C1: The ipso-carbon attached to the CH₂CN group is also split by a three-bond coupling to

fluorine (³JCF), which is typically smaller, around 3.5 Hz.

C7 & C8: The methylene (C7) and nitrile (C8) carbons are too far removed to show

significant coupling to the fluorine and thus appear as singlets. The nitrile carbon is

significantly deshielded, appearing at 117.8 ppm.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluorophenylacetonitrile in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters

include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2

seconds.

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

An increased number of scans (e.g., 1024 or more) is required due to the low natural

abundance of ¹³C. A relaxation delay of 2-5 seconds is appropriate.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with

exponential line broadening. Phase and baseline correct the resulting spectrum. Calibrate

the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Caption: Standard workflow for NMR analysis of 4-Fluorophenylacetonitrile.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

exceptionally powerful tool for identifying the presence of specific functional groups.[8] The IR

spectrum of 4-Fluorophenylacetonitrile is characterized by several strong, diagnostic

absorption bands.

Analysis of the IR Spectrum:
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3050 Medium C-H Stretch Aromatic

~2930 Medium C-H Stretch Aliphatic (-CH₂)

~2250 Strong, Sharp C≡N Stretch Nitrile

~1610, ~1510 Strong C=C Stretch Aromatic Ring

~1230 Strong C-F Stretch Aryl-Fluoride

~830 Strong
C-H Bend (out-of-

plane)

1,4-disubstituted

aromatic

Note: Peak positions are approximate. Data interpreted from characteristic absorption tables.[8]

[9]

Expertise & Experience:

Nitrile (C≡N): The most prominent and diagnostically useful peak is the strong, sharp

absorption around 2250 cm⁻¹. This peak is characteristic of the carbon-nitrogen triple bond

stretch of a nitrile group and its presence is a key confirmation of this functional group.[10]

Aromatic C-H: The absorption band slightly above 3000 cm⁻¹ (~3050 cm⁻¹) is indicative of

C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.

[8]

Aliphatic C-H: Conversely, the band just below 3000 cm⁻¹ (~2930 cm⁻¹) corresponds to the

C-H stretching of the sp³ hybridized methylene (-CH₂) group.

Aromatic Ring: The strong absorptions at ~1610 cm⁻¹ and ~1510 cm⁻¹ are due to the

carbon-carbon double bond stretching vibrations within the benzene ring.

C-F Bond: The strong absorption around 1230 cm⁻¹ is characteristic of the C-F stretching

vibration, confirming the presence of the fluorine substituent.
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Substitution Pattern: The strong band at ~830 cm⁻¹ arises from the out-of-plane C-H bending

vibration. Its position is highly indicative of a 1,4- (or para-) substitution pattern on the

aromatic ring.[9]

Experimental Protocol: IR Data Acquisition (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing

it to dry.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove interfering signals from

atmospheric CO₂ and H₂O.

Sample Application: Place a single drop of neat 4-Fluorophenylacetonitrile liquid directly

onto the center of the ATR crystal.

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-

600 cm⁻¹ with a resolution of 4 cm⁻¹.

Cleaning: After analysis, clean the sample from the crystal using an appropriate solvent and

a soft tissue.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique

where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment

in a reproducible manner.

Analysis of the Mass Spectrum (EI): The mass spectrum of 4-Fluorophenylacetonitrile
provides its molecular weight and key structural fragments.

Molecular Ion (M⁺): The spectrum shows a prominent molecular ion peak at m/z = 135,

which corresponds to the molecular weight of the compound (C₈H₆FN), confirming its

elemental composition.
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Key Fragmentation Patterns: The fragmentation of 4-Fluorophenylacetonitrile is driven by the

stability of the resulting fragments. The primary fragmentation involves the benzylic cleavage.

m/z
Proposed
Fragment

Formula Notes

135 [M]⁺ [C₈H₆FN]⁺
Molecular Ion (Base

Peak)

108 [M - HCN]⁺ [C₇H₅F]⁺
Loss of hydrogen

cyanide

107
[M - CH₂CN + H]⁺ or

[C₇H₄F]⁺
[C₇H₄F]⁺

Formation of

fluorotropylium cation

precursor

Trustworthiness & Authoritative Grounding: The base peak at m/z 135 indicates that the

molecular ion is relatively stable under EI conditions. A significant fragmentation pathway

involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule, leading to the

fragment ion at m/z 108. Another prominent peak at m/z 107 likely corresponds to the formation

of the highly stable fluorotropylium cation, a common fragmentation pattern for benzyl

derivatives.

[C₈H₆FN]⁺˙
m/z = 135

(Molecular Ion)

[C₇H₅F]⁺˙
m/z = 108- HCN

[C₇H₄F]⁺
m/z = 107

- CH₂CN + H
(rearrangement)

Click to download full resolution via product page

Caption: Proposed major fragmentation pathway for 4-Fluorophenylacetonitrile in EI-MS.

Safety and Handling
As a laboratory chemical, 4-Fluorophenylacetonitrile must be handled with appropriate care.

The Safety Data Sheet (SDS) indicates that this compound is hazardous.
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Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It

causes skin irritation and serious eye irritation, and may cause respiratory irritation.

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear

appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat. Avoid breathing vapors or mists.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Comprehensive Summary
The spectroscopic analysis of 4-Fluorophenylacetonitrile provides a self-validating system for

its structural confirmation.

¹H NMR confirms the presence of the para-substituted aromatic ring and the adjacent

methylene group, with characteristic H-F couplings confirming the fluorine's position.

¹³C NMR verifies the carbon skeleton and, most importantly, uses the large, predictable ¹³C-

¹⁹F coupling constants to definitively place the fluorine atom on the aromatic ring.

IR Spectroscopy provides unambiguous evidence for the key functional groups: the nitrile

(C≡N), the aromatic ring (C=C), and the aryl-fluoride (C-F) bond.

Mass Spectrometry confirms the correct molecular weight (135 Da) and shows logical

fragmentation patterns consistent with the proposed structure.

Together, these orthogonal analytical techniques provide a comprehensive and unequivocal

spectroscopic signature for 4-Fluorophenylacetonitrile, ensuring its identity and quality for

research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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